molecular formula C19H19NO B1343315 2-Methyl-4'-(3-pyrrolinomethyl) benzophenone CAS No. 898763-71-8

2-Methyl-4'-(3-pyrrolinomethyl) benzophenone

Cat. No. B1343315
M. Wt: 277.4 g/mol
InChI Key: WYMUARVBTCSDJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Methyl-4’-(3-pyrrolinomethyl) benzophenone” is a chemical compound with the molecular formula C19H19NO and a molecular weight of 277.37 g/mol . It has gained interest from researchers in various fields.


Molecular Structure Analysis

The IUPAC name for this compound is 4-(2,5-dihydro-1H-pyrrol-1-ylmethyl)phenylmethanone . The InChI code is 1S/C19H19NO/c1-15-4-8-17(9-5-15)19(21)18-10-6-16(7-11-18)14-20-12-2-3-13-20/h2-11H,12-14H2,1H3 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 277.37 g/mol . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Photocatalytic Degradation

Benzophenone-3, a widely used organic UV filter in sunscreen, has been detected in surface and groundwater, potentially affecting the aquatic environment and human health. Studies on PbO/TiO2 and Sb2O3/TiO2 photocatalysts have shown significant degradation efficiency for Benzophenone-3 under UV-C irradiation, suggesting a promising approach for environmental remediation of such pollutants (Wang et al., 2019).

Biodegradation by Bacterial Strains

Research has identified a novel bacterial strain, Methylophilus sp. FP-6, capable of degrading Benzophenone-3 as a sole carbon source, marking a significant advancement in bioremediation technologies for removing this compound from environmental matrices (Jin et al., 2019).

Environmental Presence and Effects

Investigations into the presence of benzophenones in maternal and fetal samples have shown detectable levels in amniotic fluid and cord blood, indicating potential risks to the developing fetus and highlighting the need for further research on the toxicokinetic and endocrine-disrupting properties of these compounds (Krause et al., 2018).

Water Treatment Technologies

Studies on the oxidation of Benzophenone-3 using ferrate(VI) and potassium permanganate have demonstrated effective removal strategies from water, contributing to safer water treatment methods and reducing the environmental impact of such chemicals (Yang & Ying, 2013), (Cao et al., 2021).

Photoinitiation for Polymerization

Benzophenone-1,3-dioxane (BP-DO) has been explored as a hydrogen abstraction type photoinitiator for free radical polymerization, offering a potential substitute for conventional initiator systems and expanding the applications of benzophenone derivatives in material science (Wang et al., 2010).

Safety And Hazards

While specific safety and hazard information for “2-Methyl-4’-(3-pyrrolinomethyl) benzophenone” is not available, benzophenones in general may form combustible dust concentrations in air and may cause cancer and damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(2-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO/c1-15-6-2-3-7-18(15)19(21)17-10-8-16(9-11-17)14-20-12-4-5-13-20/h2-11H,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYMUARVBTCSDJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CC=CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643011
Record name {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4'-(3-pyrrolinomethyl) benzophenone

CAS RN

898763-71-8
Record name {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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